Ethyl 2-amino-3,6-difluorobenzoate
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Overview
Description
Ethyl 2-amino-3,6-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is positioned at the 2nd carbon, while fluorine atoms are located at the 3rd and 6th positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,6-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or palladium-catalyzed cross-coupling reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Methyl 2-amino-3,6-difluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,5-difluorobenzoate: Similar structure but with fluorine atoms at the 4th and 5th positions.
Methyl 2,6-difluorobenzoate: Lacks the amino group, only has fluorine atoms at the 2nd and 6th positions.
Uniqueness: this compound is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing fluorine atoms and an electron-donating amino group creates a unique electronic environment on the benzene ring, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
ethyl 2-amino-3,6-difluorobenzoate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3 |
InChI Key |
WTTPHQBYTWBGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)F)F |
Origin of Product |
United States |
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